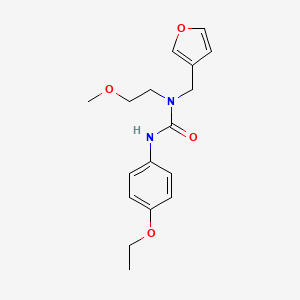

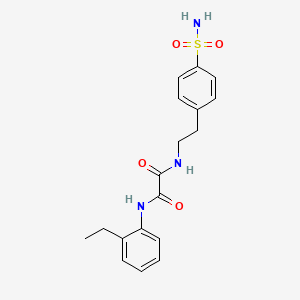

![molecular formula C14H11FN2O7S B2628504 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-11-5](/img/structure/B2628504.png)

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

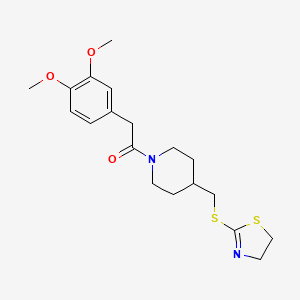

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a chemical compound with the formula C14H11FN2O7S and a molecular weight of 370.31 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Fluoro-5-methoxy-4-nitrobenzoic acid, has been reported using various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is complex, with multiple functional groups present. The structure includes a benzoic acid group, a sulfamoyl group, and a nitrophenyl group .Chemical Reactions Analysis

2-Fluoro-5-nitrobenzoic acid, a related compound, is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of 9,10-Diarylanthracenes

It can also be used in the synthesis of 9,10-diarylanthracenes . These compounds are known to be used as molecular switches, which have potential applications in the development of molecular devices and materials .

Friedel-Crafts Alkylation of Hydronaphthalenes

This compound can be involved in Friedel-Crafts alkylation of hydronaphthalenes . This reaction is a method of introducing alkyl groups into aromatic systems, which is a key step in the synthesis of a wide variety of organic compounds .

Cross-Coupling with Carbazolyl or Aryl Halides

Another application is in cross-coupling reactions with carbazolyl or aryl halides . This type of reaction is commonly used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Medical Research

Given its unique chemical structure, “2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid” may have potential applications in medical research. However, further studies are needed to explore its potential therapeutic uses.

Environmental Research

This compound could also be used in environmental research. Its unique properties might make it useful in studying certain environmental processes or phenomena.

Propriétés

IUPAC Name |

2-fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCVEQRADREGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

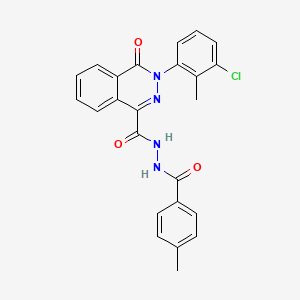

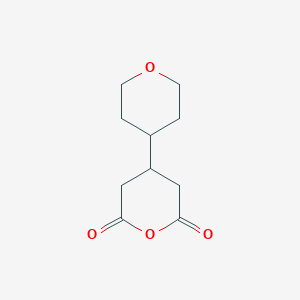

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)

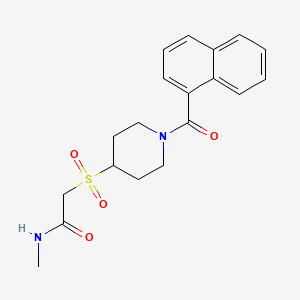

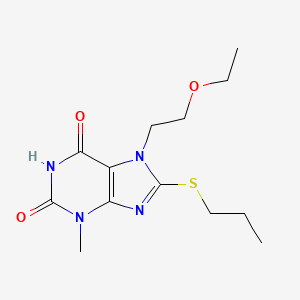

![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)

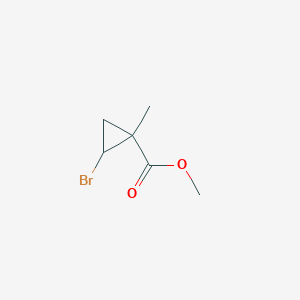

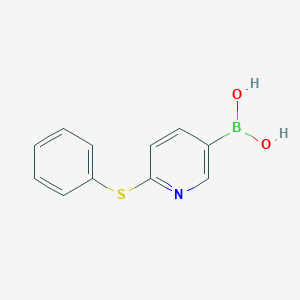

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)